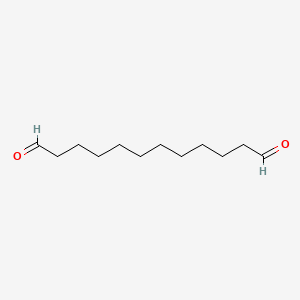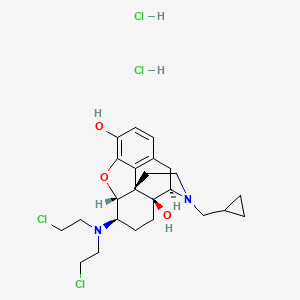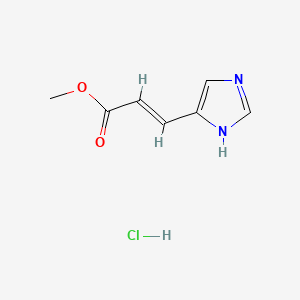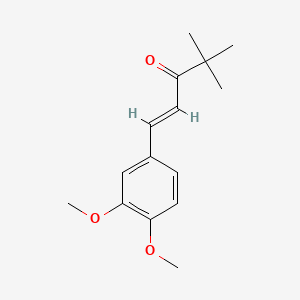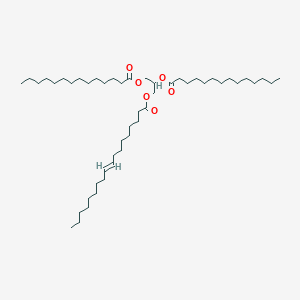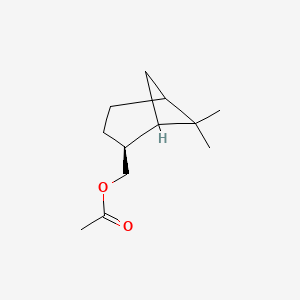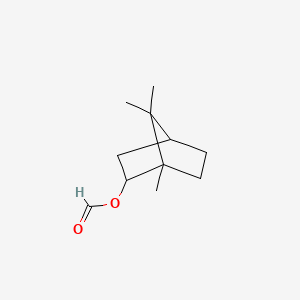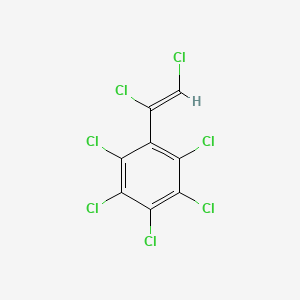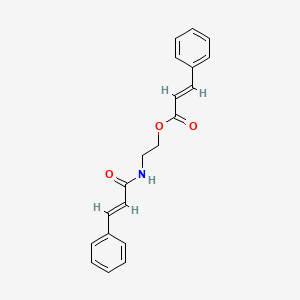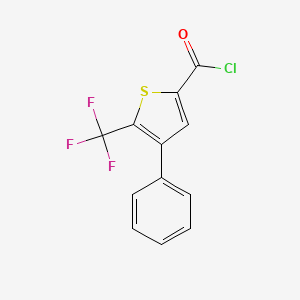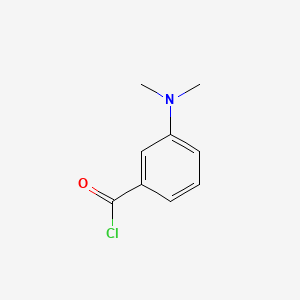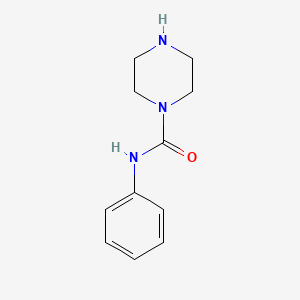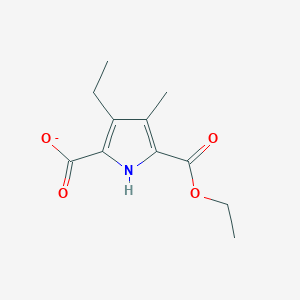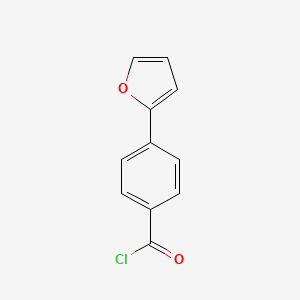
4-(2-Furyl)benzoyl chloride
Descripción general
Descripción
4-(2-Furyl)benzoyl chloride is an organic compound with the molecular formula C11H7ClO2 It is characterized by the presence of a benzoyl chloride group attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(2-Furyl)benzoyl chloride can be synthesized through the acylation of 2-furyl compounds using benzoyl chloride in the presence of a catalyst. One common method involves the Schotten-Baumann reaction, where an amine or alcohol reacts with benzoyl chloride in the presence of an aqueous alkaline solution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Schotten-Baumann reactions, utilizing optimized conditions to maximize yield and purity. The reaction is carried out in reactors with controlled temperature and pH to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Furyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction: The furan ring can undergo oxidation to form furfural derivatives, while reduction can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Hydrogenation using palladium catalysts is a common method for reduction reactions.
Major Products Formed:
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Furfural Derivatives: Formed through oxidation of the furan ring.
Tetrahydrofuran Derivatives: Formed through reduction of the furan ring.
Aplicaciones Científicas De Investigación
4-(2-Furyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Furyl)benzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of amides and esters. The furan ring can participate in various reactions, including electrophilic aromatic substitution and oxidation-reduction processes .
Molecular Targets and Pathways:
Nucleophilic Attack: The benzoyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds.
Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furans.
Comparación Con Compuestos Similares
Benzoyl Chloride: Similar in structure but lacks the furan ring.
Furfuryl Chloride: Contains a furan ring but lacks the benzoyl group.
4-(2-Furyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
Uniqueness: 4-(2-Furyl)benzoyl chloride is unique due to the combination of the benzoyl chloride group and the furan ring, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
4-(furan-2-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVAUONZJRXJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428728 | |
| Record name | 4-(2-Furyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713147-42-3 | |
| Record name | 4-(2-Furyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



